molecular formula C10H16O3 B1203135 (3R)-3-isopropenyl-6-oxoheptanoic acid

(3R)-3-isopropenyl-6-oxoheptanoic acid

Cat. No. B1203135
M. Wt: 184.23 g/mol
InChI Key: NJOIWWRMLFSDTM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-isopropenyl-6-oxoheptanoic acid is an optically active form of 3-isopropenyl-6-oxoheptanoic acid having (3R)-configuration. It derives from a (4R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one. It is a conjugate acid of a (3R)-3-isopropenyl-6-oxoheptanoate. It is an enantiomer of a (3S)-3-isopropenyl-6-oxoheptanoic acid.

Scientific Research Applications

Atmospheric Oxidation Studies

(3R)-3-isopropenyl-6-oxoheptanoic acid (LA) plays a significant role in atmospheric chemistry. A study by Witkowski et al. (2018) investigated the kinetics and mechanisms of LA's oxidation by hydroxyl radicals and ozone in aqueous phases. This research is vital for understanding LA's behavior in atmospheric conditions, such as in clouds and fogs. It was found that the oxidation of LA produces keto-limononic acid and other low-volatility products, highlighting its potential impact on atmospheric composition and air quality (Witkowski, Jurdana, & Gierczak, 2018).

Biotransformation in Fragrance Compounds

LA has been identified as a product of biotransformation processes in fragrance compound synthesis. Pinheiro and Marsaioli (2007) demonstrated that Trichosporum cutaneum CCT 1903 whole cells could biotransform various fragrance compounds, including LA. This research shows the potential of LA in the development of new fragrance materials through biotechnological methods (Pinheiro & Marsaioli, 2007).

Chemical Synthesis and Analysis

Kanawati et al. (2007) focused on the mass spectrometric characterization of small oxocarboxylic acids, including 6-oxoheptanoic acid, closely related to LA. Their study provides insights into the chemical behavior and potential applications of LA in analytical chemistry, especially in understanding fragmentation pathways and molecular structure (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).

Plant Biochemistry

In the field of plant biochemistry, LA has been identified in the study of phytohormones and phytotoxins. Schmelz et al. (2003) developed a GC-MS-based metabolic profiling approach for simultaneous analysis of phytohormones, phytotoxins, and volatile organic compounds in plants. The presence of LA in such studies indicates its role in plant metabolism and stress responses (Schmelz et al., 2003).

properties

Product Name

(3R)-3-isopropenyl-6-oxoheptanoic acid

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(3R)-6-oxo-3-prop-1-en-2-ylheptanoic acid

InChI

InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/t9-/m1/s1

InChI Key

NJOIWWRMLFSDTM-SECBINFHSA-N

Isomeric SMILES

CC(=C)[C@H](CCC(=O)C)CC(=O)O

SMILES

CC(=C)C(CCC(=O)C)CC(=O)O

Canonical SMILES

CC(=C)C(CCC(=O)C)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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